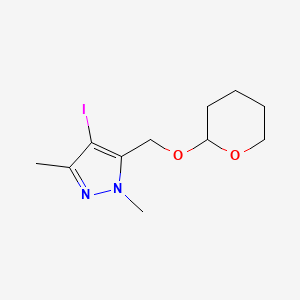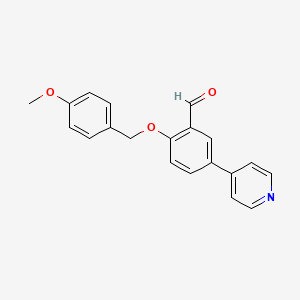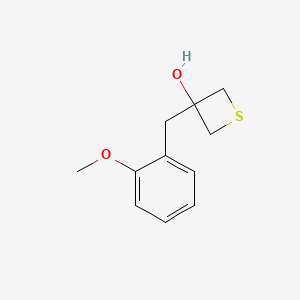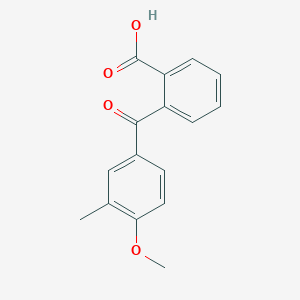
2-(4-Methoxy-3-methylbenzoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxy-3-methylbenzoyl)benzoic acid is an organic compound with the molecular formula C15H12O3 It is a derivative of benzoic acid, featuring a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzoyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-methylbenzoyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoic acid as the acylating agent and anisole (methoxybenzene) as the substrate. The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally friendly catalysts and solvents, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3-methylbenzoyl)benzoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of iron (Fe) or aluminum chloride (AlCl3) as catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
2-(4-Methoxy-3-methylbenzoyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3-methylbenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoic acid:
4-Methoxybenzoic acid:
3-Methoxy-4-methylbenzoic acid: Similar structure but with different substitution patterns on the benzoyl ring.
Uniqueness
2-(4-Methoxy-3-methylbenzoyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C16H14O4 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-(4-methoxy-3-methylbenzoyl)benzoic acid |
InChI |
InChI=1S/C16H14O4/c1-10-9-11(7-8-14(10)20-2)15(17)12-5-3-4-6-13(12)16(18)19/h3-9H,1-2H3,(H,18,19) |
InChI Key |
GSBBBWMAPXTZSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


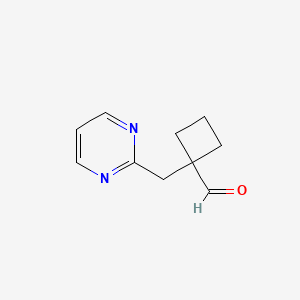
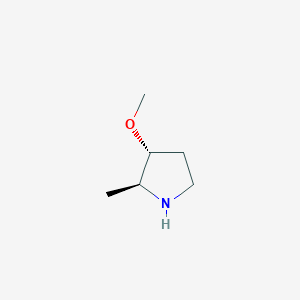
![(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B13337740.png)
![1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclopentan-1-ol](/img/structure/B13337745.png)
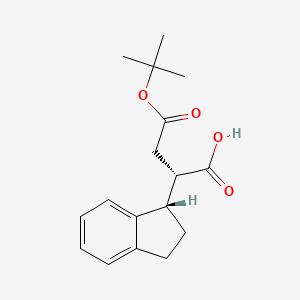
![Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13337763.png)
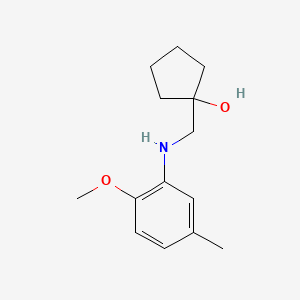
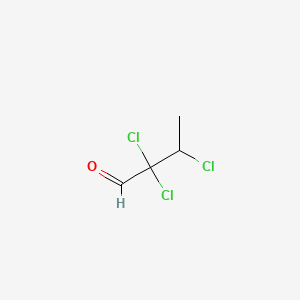
![(R)-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine](/img/structure/B13337770.png)
![3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine](/img/structure/B13337775.png)

